3-amino-1-cyclohexyl-1-methylthiourea
Description
Significance of the Thiourea (B124793) Scaffold in Modern Chemical Research
The thiourea scaffold, characterized by the (R¹R²N)(R³R⁴N)C=S general structure, is a cornerstone in modern chemical research due to its wide-ranging biological activities and synthetic versatility. mdpi.com This organosulfur compound's significance stems from its ability to form stable complexes with metal ions and to participate in various hydrogen bonding interactions, which are crucial for its biological efficacy. The thiourea moiety is a privileged structure in medicinal chemistry, appearing in a number of compounds with demonstrated antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.com
Beyond its medicinal applications, the thiourea scaffold serves as a valuable intermediate in the synthesis of a diverse array of heterocyclic compounds. mdpi.com Its utility also extends to materials science, where thiourea derivatives are employed in the development of polymers and other advanced materials. The unique electronic and structural properties of the thiourea group contribute to its broad applicability, making it a subject of continuous and intensive research.
Structural Classification and Relevance of Substituted Thiourea Derivatives
Substituted thiourea derivatives are broadly classified based on the number and nature of the substituent groups attached to the nitrogen atoms of the thiourea core. This classification helps in understanding the structure-activity relationships that govern their chemical and biological properties. The primary classifications include:
Monosubstituted thioureas: One of the amino protons is replaced by an alkyl or aryl group.
Disubstituted thioureas: These can be 1,1-disubstituted or 1,3-disubstituted, depending on whether the substituents are on the same or different nitrogen atoms.
Trisubstituted and Tetrasubstituted thioureas: These have three or four substituents on the nitrogen atoms, respectively.
The nature of the substituents, such as the presence of cyclohexyl or methyl groups in 3-amino-1-cyclohexyl-1-methylthiourea, plays a critical role in determining the molecule's lipophilicity, steric hindrance, and electronic properties. These factors, in turn, influence the compound's reactivity, spectroscopic characteristics, and biological interactions. The specific substitution pattern of this compound places it within the category of trisubstituted thioureas.
Research Rationale and Academic Importance of this compound
While specific research dedicated solely to this compound is limited in publicly accessible literature, the rationale for its study can be inferred from the broader context of thiourea chemistry. The academic importance of investigating a novel compound like this would likely be driven by several key factors:
Exploration of Novel Biological Activities: The unique combination of a cyclohexyl group, a methyl group, and an amino group on the thiourea scaffold could lead to novel biological properties. Researchers would be interested in screening such a compound for a range of activities, including but not limited to antimicrobial, anticancer, and enzyme inhibition properties.
Development of New Synthetic Methodologies: The synthesis of asymmetrically substituted thioureas can present synthetic challenges. Research into the efficient and selective synthesis of this compound could lead to the development of new and improved synthetic methods.
Coordination Chemistry and Material Science: The presence of both sulfur and nitrogen donor atoms makes thioureas excellent ligands for metal ions. The specific steric and electronic profile of this compound could result in the formation of novel coordination complexes with interesting catalytic or material properties.
Overview of Key Academic Research Trajectories for the Compound
Based on the established research trends for similar thiourea derivatives, the key academic research trajectories for this compound would likely encompass the following areas:
Synthesis and Characterization: The initial and fundamental research trajectory would involve the development of a reliable synthetic route to obtain the pure compound. This would be followed by comprehensive characterization using various spectroscopic and analytical techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure.
Infrared (IR) spectroscopy to identify the characteristic functional groups.
Mass spectrometry (MS) to confirm the molecular weight.
X-ray crystallography to determine the precise three-dimensional arrangement of atoms in the solid state.
Computational and Theoretical Studies: In conjunction with experimental work, computational methods would likely be employed to predict the molecule's geometric and electronic properties. Density Functional Theory (DFT) calculations could provide insights into its reactivity, spectroscopic signatures, and potential interaction with biological targets.
Biological Evaluation: A significant research trajectory would focus on the systematic evaluation of the compound's biological activity. This would involve a battery of in vitro assays to assess its potential as an:
Antimicrobial agent: Testing against a panel of pathogenic bacteria and fungi.
Anticancer agent: Screening against various cancer cell lines.
Enzyme inhibitor: Investigating its ability to inhibit specific enzymes that are relevant to disease pathways.
Coordination Chemistry: Another promising avenue of research would be the exploration of its coordination behavior with different metal ions. This would involve the synthesis and characterization of metal complexes of this compound, with a focus on their structural, spectroscopic, and potential catalytic properties.
Structure
3D Structure
Properties
CAS No. |
122828-98-2 |
|---|---|
Molecular Formula |
C8H17N3S |
Molecular Weight |
187.31 g/mol |
IUPAC Name |
3-amino-1-cyclohexyl-1-methylthiourea |
InChI |
InChI=1S/C8H17N3S/c1-11(8(12)10-9)7-5-3-2-4-6-7/h7H,2-6,9H2,1H3,(H,10,12) |
InChI Key |
MCRILYZXLMKAEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=S)NN |
Purity |
95 |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of 3 Amino 1 Cyclohexyl 1 Methylthiourea
Spectroscopic Characterization Techniques for Comprehensive Structural Assignment
Spectroscopic methods provide detailed information about the electronic and bonding environments within a molecule. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy would be essential for the complete structural elucidation of 3-amino-1-cyclohexyl-1-methylthiourea.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclohexyl ring, the N-methyl group, the amino group, and the thiourea (B124793) N-H proton. The protons on the cyclohexyl ring would likely appear as a series of overlapping multiplets in the upfield region of the spectrum. The N-methyl protons would present as a singlet, while the amino (NH₂) and thiourea (NH) protons would also be expected to appear as singlets, although their chemical shifts could be broad and concentration-dependent.
The ¹³C NMR spectrum would provide complementary information, with a characteristic signal for the thiocarbonyl (C=S) carbon expected at a downfield chemical shift. The carbons of the cyclohexyl ring and the N-methyl carbon would resonate at higher field.
While specific data for the target compound is unavailable, predicted ¹³C NMR chemical shift ranges for similar structures can provide an estimation. For example, in related thiourea derivatives, the thiocarbonyl carbon typically appears in the range of 180-190 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Thiourea Derivatives
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclohexyl (CH, CH₂) | 1.0 - 2.5 | 25 - 60 |
| N-CH₃ | ~3.0 | ~30-40 |
| NH₂ | Variable (broad) | - |
| NH (thiourea) | Variable (broad) | - |
| C=S | - | ~180 - 190 |
Note: These are estimated ranges and can vary based on solvent and other structural features.
Vibrational (Infrared) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amino and thiourea groups, as well as the C=S bond.
The N-H stretching vibrations of the primary amine (NH₂) and the secondary thioamide (NH) would likely appear as broad bands in the region of 3100-3400 cm⁻¹. The C-N stretching vibrations would be expected in the 1200-1400 cm⁻¹ region. The C=S stretching vibration is typically weaker than a C=O stretch and is expected to appear in the range of 1000-1200 cm⁻¹. The C-H stretching and bending vibrations of the cyclohexyl and methyl groups would be observed in their characteristic regions.
For comparison, the FT-IR spectrum of a related compound, 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, shows a strong N-H stretching vibration at 3329 cm⁻¹ and C=S stretching bands at 1358 and 835 cm⁻¹. uni.lu
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine and thioamide) | 3100 - 3400 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-N stretch | 1200 - 1400 |
| C=S stretch | 1000 - 1200 |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₇N₃S), the calculated monoisotopic mass is approximately 187.1143 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds to this mass with high accuracy, confirming the elemental formula. Fragmentation patterns observed in the mass spectrum would provide further structural information, such as the loss of the amino group or cleavage of the cyclohexyl ring.
While experimental HRMS data for the target compound is not available, predicted collision cross section data for the related compound 3-amino-1-(2-methylcyclohexyl)thiourea (B3282325) ([M+H]⁺ m/z 188.12160) provides an example of the type of data that would be obtained. researchgate.net
Electronic (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The thiocarbonyl group (C=S) in thiourea derivatives typically exhibits a weak n→π* transition at longer wavelengths (around 300-350 nm) and a stronger π→π* transition at shorter wavelengths (around 240-270 nm). The exact position of these absorption maxima can be influenced by the substituents on the thiourea moiety. For this compound, the lack of extensive conjugation would likely result in absorptions at the lower end of these ranges. A comprehensive database of UV/Vis spectra exists, which could potentially contain data for this or structurally similar compounds. nih.gov
X-ray Crystallographic Studies and Solid-State Architecture
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
A single-crystal X-ray diffraction study of this compound would provide the absolute structure of the molecule in the solid state. This would confirm the connectivity of the atoms and reveal the preferred conformation of the cyclohexyl ring (typically a chair conformation) and the geometry around the thiourea group.
In the absence of experimental data for the target compound, the crystal structures of related thiourea derivatives can offer valuable insights. For instance, the crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea reveals a chair conformation for the cyclohexylidene ring and the formation of inversion dimers through N-H···S hydrogen bonds. Similarly, the structure of 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea also shows the formation of centrosymmetric dimers via N-H···S hydrogen bonds. uni.lu It is highly probable that this compound would also exhibit a network of intermolecular hydrogen bonds in the solid state, involving the amino and thiourea N-H groups as donors and the sulfur atom and amino nitrogen as acceptors.
Table 3: Representative Crystallographic Data for a Related Thiourea Derivative (3-benzyl-1-[(cyclohexylidene)amino]thiourea)
| Parameter | Value |
| Chemical Formula | C₁₄H₁₉N₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.5537(3) |
| b (Å) | 10.5247(5) |
| c (Å) | 11.3403(5) |
| α (°) | 113.682(1) |
| β (°) | 92.969(2) |
| γ (°) | 106.610(2) |
| Volume (ų) | 673.96(5) |
| Z | 2 |
This data illustrates the type of detailed structural information that would be obtained from a single-crystal X-ray diffraction analysis of this compound.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of thiourea derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. nih.gov In the absence of a direct crystal structure for this compound, the analysis of analogous compounds, such as 1-cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, offers valuable insights.
Hydrogen Bonding Networks:
Thiourea derivatives are known to form robust hydrogen bonds, with the N-H groups acting as proton donors and the sulfur atom of the thiocarbonyl group (C=S) being a primary proton acceptor. nih.gov In the crystal structure of related cyclohexylthiourea compounds, centrosymmetric dimers are often formed through pairs of N-H···S hydrogen bonds. nih.govresearchgate.net This dimerization creates a stable, repeating motif within the crystal lattice.
π-π Stacking:
While the target molecule itself lacks aromatic rings for traditional π-π stacking, this interaction is a significant factor in the crystal packing of many organic molecules. In derivatives containing aromatic moieties, π-π stacking interactions contribute to the stabilization of the crystal lattice. nih.gov For this compound, the focus of intermolecular forces would primarily be on hydrogen bonding and van der Waals interactions. libretexts.org
A summary of potential intermolecular interactions is presented in the table below:
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Strong Hydrogen Bond | N-H (thiourea, amino) | S (thiocarbonyl) | Formation of primary structural motifs (e.g., dimers). |
| Weak Hydrogen Bond | C-H (cyclohexyl, methyl) | S (thiocarbonyl) | Further stabilization of the crystal lattice. |
| van der Waals Forces | All atoms | All atoms | Contribution to the overall packing efficiency. |
Conformational Preferences and Dihedral Angle Analysis in the Crystalline State
The conformation of this compound in the solid state will be dictated by the interplay of steric and electronic effects, largely manifested in the dihedral angles between its constituent parts. Analysis of the crystal structure of 1-cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea reveals key conformational features that are likely to be mirrored in the title compound. nih.govresearchgate.net
In this related structure, the thiourea backbone (S-C-N-N) is nearly planar. nih.govresearchgate.net The cyclohexyl ring, however, is oriented almost perpendicular to this plane. nih.govresearchgate.net This perpendicular arrangement minimizes steric hindrance between the bulky cyclohexyl group and the rest of the molecule. An intramolecular N-H···N hydrogen bond is also observed in this analogue, which helps to lock the conformation of the side chain. nih.govresearchgate.net
For this compound, similar conformational preferences can be anticipated. The bulky cyclohexyl group would likely adopt a position that minimizes steric clash with the methyl and amino substituents on the thiourea core. The specific dihedral angles will be a consequence of optimizing the hydrogen bonding network and minimizing steric repulsion.
The table below outlines the key dihedral angles and their likely influence on the conformation of this compound, based on data from analogous structures.
| Dihedral Angle | Description | Expected Conformation | Rationale |
| C-N-C-S | Rotation around the N-C(S) bond | Planar or near-planar | Resonance stabilization of the thiourea group. |
| C-C-N-C | Rotation of the cyclohexyl group relative to the thiourea core | Perpendicular | Minimization of steric hindrance. |
| H-N-C-S | Conformation of the amino group | Potentially involved in intramolecular H-bonding | Stabilization of the overall molecular conformation. |
Solution-Phase and Gas-Phase Conformational Dynamics
The conformational landscape of a flexible molecule like this compound can be expected to differ significantly between the solid, solution, and gas phases. While the crystalline state represents a single, low-energy conformation, the molecule will explore a wider range of conformations in the solution and gas phases due to the absence of crystal lattice constraints and the influence of solvent interactions.
In the gas phase , the conformational preferences are governed purely by intramolecular forces, such as steric hindrance and intramolecular hydrogen bonding. frontiersin.org Computational chemistry methods are often employed to explore the potential energy surface and identify the most stable gas-phase conformers. nih.gov For this compound, it is plausible that multiple low-energy conformers exist, corresponding to different orientations of the cyclohexyl, methyl, and amino groups.
In the solution phase , the conformational equilibrium is further influenced by interactions with the solvent. researchgate.net In polar, hydrogen-bonding solvents, intermolecular hydrogen bonds between the solute and solvent can compete with and disrupt intramolecular hydrogen bonds. mdpi.com This can lead to a shift in the conformational equilibrium towards more extended structures that can maximize favorable interactions with the solvent. The polarity of the solvent can also play a significant role; a more polar solvent may better stabilize a conformer with a larger dipole moment. researchgate.net
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like those observed in Nuclear Overhauser Effect Spectroscopy (NOESY), can provide experimental evidence for the predominant solution-phase conformations. mdpi.com
Due to the lack of specific experimental or computational studies on this compound, the discussion of its solution- and gas-phase dynamics remains speculative and based on the general principles of conformational analysis of flexible molecules.
Theoretical and Computational Investigations of 3 Amino 1 Cyclohexyl 1 Methylthiourea
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed perspective on the electronic properties of molecules.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.orgarxiv.org It is a fundamental tool for predicting the geometries of molecules by finding the minimum energy conformation on the potential energy surface. arxiv.org For 3-amino-1-cyclohexyl-1-methylthiourea, DFT calculations, often employing functionals like B3LYP or ωB97XD with a suitable basis set such as 6-31+G(d,p), would be utilized to determine the most stable three-dimensional arrangement of its atoms. nih.gov This process involves iterative calculations to minimize the forces on each atom, resulting in an optimized geometry with precise bond lengths, bond angles, and dihedral angles.
The electronic structure, which encompasses the distribution of electrons within the molecule, is also elucidated through DFT. nih.gov This provides a basis for understanding the molecule's reactivity and spectroscopic properties.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C=S Bond Length | ~1.68 Å |
| C-N (Thiourea) Bond Lengths | ~1.35 - 1.40 Å |
| N-N Bond Length | ~1.42 Å |
| C-N (Cyclohexyl) Bond Length | ~1.47 Å |
| C-C (Cyclohexyl) Bond Lengths | ~1.53 - 1.55 Å |
| Cyclohexyl Chair Conformation | Most Stable |
Note: These are predicted values based on typical bond lengths in similar molecules and are subject to variation based on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Charge Transfer)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org It primarily involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.netjoaquinbarroso.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. joaquinbarroso.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. joaquinbarroso.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. joaquinbarroso.com This analysis can predict the sites of electrophilic and nucleophilic attack and the potential for intramolecular charge transfer. For this compound, the HOMO is expected to be localized on the electron-rich thiourea (B124793) and amino groups, while the LUMO may be distributed over the thiocarbonyl group.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | ~ -6.5 eV |
| LUMO | ~ -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |
Note: These are hypothetical values for illustrative purposes and would be determined precisely through quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the sulfur and nitrogen atoms of the thiourea and amino groups, identifying them as nucleophilic centers. The hydrogen atoms of the amino group and the N-H group would exhibit positive potential, marking them as electrophilic sites.
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR) and UV-Visible spectra. Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies can then be compared with experimental IR spectra to confirm the molecular structure and the presence of specific functional groups.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Visible absorption spectrum. The calculated absorption wavelengths (λmax) can be correlated with experimental data to understand the electronic nature of the molecule.
Molecular Dynamics Simulations for Conformational Stability and Flexibility
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.govfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide insights into the conformational stability and flexibility of molecules. nih.gov For this compound, MD simulations would reveal the dynamic behavior of the cyclohexyl ring, which can exist in different conformations such as chair, boat, and twist-boat.
These simulations can also elucidate the flexibility of the side chains and the rotational barriers around single bonds. The stability of different conformers can be assessed by analyzing the potential energy of the system over the simulation trajectory.
Computational Studies of Intermolecular Interactions and Hydrogen Bonding
Computational studies are instrumental in understanding the non-covalent interactions that govern how molecules interact with each other. cambridgemedchemconsulting.comcambridgemedchemconsulting.com For this compound, the presence of hydrogen bond donors (the N-H groups of the amino and thiourea moieties) and hydrogen bond acceptors (the sulfur and nitrogen atoms) suggests the potential for significant intermolecular hydrogen bonding. gatech.edu
Computational methods can be used to model and quantify the strength and geometry of these hydrogen bonds. gatech.edu For instance, in a crystal structure, molecules of this compound could form dimers or extended networks through N-H···S or N-H···N hydrogen bonds. nih.govresearchgate.net These interactions are crucial in determining the packing of molecules in the solid state and can influence physical properties such as melting point and solubility.
Table 3: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction |
| N-H (Amino) | S (Thiourea) | Intermolecular Hydrogen Bond |
| N-H (Thiourea) | S (Thiourea) | Intermolecular Hydrogen Bond |
| N-H (Amino) | N (Amino) | Intermolecular Hydrogen Bond |
| N-H (Thiourea) | N (Amino) | Intermolecular Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Thiourea Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For thiourea derivatives, QSAR models are developed to establish a mathematical correlation between the physicochemical properties of the molecules and their biological activities, such as anticancer or anti-amoebic effects. sciencepg.comresearchgate.net
The development of a QSAR model for thiourea derivatives typically involves several key steps. Initially, a dataset of thiourea compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then optimized using computational methods like the B3LYP/6-31+G(d,p) level of theory. sciencepg.com From these optimized structures, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, thermodynamic, and topological properties.
Commonly used molecular descriptors in QSAR studies of thiourea derivatives include:
Lipophilicity (LogP): Represents the compound's solubility in fats, oils, and lipids.
Bond lengths: Such as the distance between specific atoms (e.g., d(C=N2) and d(N2-Cphen1)). sciencepg.com
Vibrational frequencies: For instance, the stretching frequency of a carbonyl group (υ(C=O)) if present in the derivative. sciencepg.com
Topological descriptors: These describe the size, shape, and degree of branching of the molecule.
Quantum chemical descriptors: Including dipole moment and molecular orbital energies (HOMO and LUMO).
Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Multiple Linear Regression (MLR) is a frequently used technique that generates a linear equation correlating the most significant descriptors with the biological activity. sciencepg.comelsevierpure.com Other methods like Partial Least Squares (PLS) combined with Genetic Algorithms (GA-PLS) can also be utilized to develop robust models. researchgate.net
The validity and predictive power of the developed QSAR model are assessed using various statistical metrics. A high squared correlation coefficient (R²) indicates a good fit of the model to the data. sciencepg.com The model's robustness is further evaluated through internal and external validation techniques. elsevierpure.com The applicability domain of the model is also defined to ensure that predictions for new compounds are reliable. sciencepg.com For instance, a study on thiourea derivatives with anticancer activity established a model where a leverage value of less than 1.06 indicated reliable predictive capability. sciencepg.com
The resulting QSAR model can identify the key molecular features that govern the biological activity of thiourea derivatives. For example, studies have shown that lipophilicity, specific bond lengths, and vibrational frequencies can be priority descriptors in predicting the anticancer activity of thiourea compounds. sciencepg.com This information is invaluable for the rational design and synthesis of new, more potent thiourea derivatives.
| QSAR Model Development for Thiourea Derivatives | Description |
| Objective | To establish a mathematical relationship between the molecular structure of thiourea derivatives and their biological activity. |
| Computational Method | Optimization of molecular structures using methods like B3LYP/6-31+G(d,p). sciencepg.com |
| Descriptor Calculation | Calculation of various molecular descriptors such as LogP, bond lengths, and vibrational frequencies. sciencepg.com |
| Model Building | Use of statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). sciencepg.comresearchgate.net |
| Model Validation | Assessment of the model's predictive power using statistical indicators like R² and validation techniques. sciencepg.comelsevierpure.com |
| Key Findings | Identification of crucial descriptors that influence the biological activity of thiourea derivatives. sciencepg.com |
Investigation of Non-Linear Optical (NLO) Properties through Computational Methods
The investigation of non-linear optical (NLO) properties of organic molecules has gained significant attention due to their potential applications in optoelectronics, optical data storage, and optical switching. nih.gov Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting and understanding the NLO properties of molecules like this compound. journaleras.com
The computational investigation of NLO properties typically begins with the optimization of the molecule's geometry. This is often performed using DFT with various hybrid functionals, such as B3LYP or HSEH1PBE, and a suitable basis set like 6-311+G(d,p). journaleras.com Following geometry optimization, key NLO parameters are calculated.
The primary NLO properties investigated computationally include:
Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.
First Hyperpolarizability (β): Represents the second-order non-linear response of the molecule to an external electric field and is a key indicator of a material's NLO activity.
These parameters are calculated using the optimized molecular geometry and the chosen DFT functional and basis set. researchgate.net The calculated values are often compared to those of a well-known reference material, such as urea (B33335), to gauge the NLO potential of the studied compound. journaleras.comnih.gov A significantly higher first hyperpolarizability value compared to urea suggests that the molecule is a promising candidate for NLO applications. journaleras.com
The relationship between molecular structure and NLO properties is a central focus of these computational studies. For instance, the presence of donor and acceptor groups connected by a π-conjugated system can enhance NLO properties. The small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often indicative of a molecule's potential for significant NLO characteristics, as it suggests that the molecule can be easily polarized. nih.gov
Time-Dependent DFT (TD-DFT) calculations can also be employed to study the electronic absorption spectra and to understand the nature of electronic transitions that contribute to the NLO response. nih.gov Natural Bond Orbital (NBO) analysis is another useful tool to investigate intramolecular charge transfer interactions, which play a crucial role in the NLO properties of molecules. nih.gov
| Computational Investigation of NLO Properties | Details |
| Computational Approach | Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.govjournaleras.com |
| Functionals and Basis Sets | B3LYP, HSEH1PBE with basis sets like 6-311+G(d,p). journaleras.com |
| Calculated Properties | Dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). researchgate.net |
| Reference Compound | Urea is often used as a standard for comparison of NLO properties. journaleras.comnih.gov |
| Structural Correlation | The relationship between molecular structure (e.g., HOMO-LUMO gap) and NLO activity is explored. nih.gov |
Coordination Chemistry and Metal Complexation Studies of 3 Amino 1 Cyclohexyl 1 Methylthiourea
Thiourea (B124793) as a Versatile Ligand in Transition Metal Complexes
Thiourea and its derivatives are recognized as highly versatile ligands in coordination chemistry, a reputation built over decades of research. mdpi.com Their adaptability stems from the presence of multiple potential donor atoms and the ability to coordinate with a vast array of metal ions, forming complexes with diverse symmetries and geometries. materialsciencejournal.org These organosulfur compounds can act as neutral ligands or, through deprotonation, as monoanionic or dianionic species, further expanding their coordination potential. materialsciencejournal.orgtandfonline.com This flexibility has led to their use in various applications, including as catalysts for organic synthesis and as reagents for metal ion separation. uobasrah.edu.iq
The coordination versatility of thiourea derivatives is primarily due to the presence of soft sulfur and hard nitrogen donor atoms. tandfonline.com This allows for several coordination possibilities.
S-Monodentate Coordination: The most common coordination mode for neutral thiourea ligands is through the sulfur atom. mdpi.comtandfonline.com In this mode, the ligand binds to a single metal center via its sulfur atom. This is often confirmed by spectroscopic data, which shows an elongation of the C-S bond upon coordination. rsc.org
N,S-Bidentate Chelation: Thiourea derivatives can also act as bidentate ligands, coordinating to a metal center through both a nitrogen atom and the sulfur atom. mdpi.com This typically occurs when the ligand is deprotonated, forming a stable four-membered chelate ring (M-S-C-N). tandfonline.com This mode of coordination is often facilitated by a basic medium during synthesis. mdpi.com
Bridging Modes: In some instances, thioureas have been reported to bridge multiple metal centers. mdpi.com
The tautomerism between the thione (C=S) and thiol (C-SH) forms contributes to the flexibility of these ligands, enabling them to adopt various coordination modes. uobasrah.edu.iq
The substituents attached to the nitrogen atoms of the thiourea backbone play a critical role in determining the properties of the resulting metal complexes. For 3-amino-1-cyclohexyl-1-methylthiourea, the cyclohexyl, amino, and methyl groups each exert specific steric and electronic influences.
Electronic Influence: The amino (-NH2) and methyl (-CH3) groups are electron-donating. These groups increase the electron density on the adjacent nitrogen and, through resonance, on the sulfur atom. This enhanced electron density on the donor atoms can strengthen the ligand-metal bond, thereby increasing the stability of the resulting complex. uobasrah.edu.iq The presence of different substituents can also affect the electrochemical behavior of the ligand and its complexes. uobasrah.edu.iq The interplay between the steric bulk of the cyclohexyl group and the electronic effects of the amino and methyl groups will ultimately dictate the preferred coordination geometry and stability of the metal complexes formed with this compound.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with thiourea derivatives is typically straightforward. A common method involves the reaction of the ligand with a metal salt in a 2:1 or 1:1 molar ratio in a suitable solvent, such as ethanol (B145695) or methanol. materialsciencejournal.orgrsc.org The reaction mixture is often stirred for a period to allow for the formation of the complex, which may then precipitate out of the solution and can be collected by filtration. materialsciencejournal.org
For this compound, two primary synthetic routes can be envisioned based on general procedures for similar ligands:
Reaction as a Neutral Ligand: Reacting two equivalents of the ligand with one equivalent of a metal halide (e.g., MCl₂) would likely yield complexes of the type [M(L)₂Cl₂], where the ligand coordinates as a neutral, monodentate species through the sulfur atom. mdpi.com
Reaction as an Anionic Ligand: In the presence of a base, such as triethylamine (B128534) (Et₃N), the thiourea ligand can be deprotonated. The subsequent reaction with a metal salt can lead to the formation of a chelated complex, [M(L)₂], where the ligand is N,S-bidentate. mdpi.com
Following synthesis, the new complexes are characterized using a variety of analytical techniques, including elemental analysis, mass spectrometry, and spectroscopic methods like IR and NMR, to confirm their composition and structure. rsc.orgnih.gov
Spectroscopic and Structural Analysis of Metal Complexes (e.g., X-ray, IR, UV-Vis)
Spectroscopic and structural analyses are essential for elucidating the coordination mode of the ligand and the geometry of the resulting metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining how the thiourea ligand binds to the metal ion. A key diagnostic feature is the C=S stretching vibration, ν(C=S). A shift of this band to a lower frequency in the complex compared to the free ligand indicates that coordination has occurred through the sulfur atom. mdpi.com Conversely, changes in the N-H stretching vibrations, ν(N-H), can signify the involvement of a nitrogen atom in coordination or deprotonation. mdpi.com New bands appearing at lower frequencies (typically < 600 cm⁻¹) in the spectra of the complexes can be assigned to metal-sulfur (ν(M-S)) and metal-nitrogen (ν(M-N)) vibrations. rdd.edu.iq
Table 1: Representative IR Spectral Data for a Thiourea Ligand and its Metal Complexes
| Compound/Complex | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(M-S) (cm⁻¹) | ν(M-N) (cm⁻¹) | Coordination Mode |
| Free Ligand (L) | ~3176 | ~707 | - | - | - |
| [M(L)₂Cl₂] | ~3174-3336 | Shifted lower | Present | Absent | S-Monodentate |
| [M(L)₂] | Absent/Shifted | Shifted lower | Present | Present | N,S-Bidentate |
This table is based on typical data for substituted thioureas as described in the literature. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a metal complex provides valuable information about the coordination geometry around the metal ion. The positions and intensities of absorption bands, particularly those arising from d-d electronic transitions, are characteristic of specific geometries such as octahedral, tetrahedral, or square planar. pjmhsonline.comuobaghdad.edu.iq For instance, Ni(II) complexes often exhibit distinct spectra for octahedral and square planar arrangements. pjmhsonline.com
Electrochemical Behavior of Metal Complexes (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of metal complexes. cardiff.ac.uk By measuring the current that develops in an electrochemical cell as the voltage is varied, a cyclic voltammogram can be obtained. This provides information about the oxidation state of the metal ion within the complex and the reversibility of its redox processes. uobasrah.edu.iqcardiff.ac.uk For example, CV studies on copper and nickel complexes with thiosemicarbazone ligands, which are structurally related to thioureas, have shown quasi-reversible and irreversible reduction processes, respectively. cardiff.ac.uk Such studies on complexes of this compound could reveal how the ligand's electronic environment influences the electrochemical potential of the metal center.
Applications of this compound Metal Complexes in Catalysis
Thiourea derivatives and their corresponding metal complexes have emerged as a significant class of compounds in catalysis. tandfonline.comuobasrah.edu.iq They are employed as organocatalysts and have been used to catalyze a variety of organic reactions. uobasrah.edu.iqnih.gov The ability of the thiourea moiety to form hydrogen bonds is a key feature in its catalytic activity. Metal complexes of thioureas can function as Lewis acid catalysts, where the metal center activates a substrate, or they can facilitate redox reactions. Given the established catalytic potential of this class of compounds, it is highly probable that metal complexes of this compound could also exhibit catalytic activity in various organic transformations. tandfonline.comuobasrah.edu.iq
Mechanistic Studies of Molecular Interactions and Structure Activity Relationships Sar for 3 Amino 1 Cyclohexyl 1 Methylthiourea
Principles of Structure-Activity Relationship (SAR) in Substituted Thiourea (B124793) Compounds
The biological activity of substituted thiourea compounds is intrinsically linked to their chemical structure, a concept formally explored through Structure-Activity Relationship (SAR) studies. These studies systematically alter parts of the molecule to understand how these changes affect its interaction with biological targets. For thiourea derivatives, the nature and position of substituents on the thiourea scaffold play a pivotal role in determining their efficacy and selectivity. mdpi.comnih.govbiointerfaceresearch.com
Key structural features that influence the activity of thiourea derivatives include:
The Thiourea Moiety: The core thiourea group (-NH-C(S)-NH-) is a critical pharmacophore, capable of forming multiple hydrogen bonds and coordinating with metal ions in enzyme active sites. acs.orgmdpi.com
N-Substituents: The groups attached to the nitrogen atoms significantly impact the compound's lipophilicity, steric profile, and electronic properties. For instance, the introduction of aromatic or heterocyclic rings can lead to π-π stacking interactions with protein residues, enhancing binding affinity. biointerfaceresearch.comresearchgate.net The presence of a cyclohexyl group, as in 3-amino-1-cyclohexyl-1-methylthiourea, introduces a bulky, lipophilic character that can influence membrane permeability and interaction with hydrophobic pockets in target proteins.
Linker Groups: In more complex thiourea derivatives, the type and length of a linker between the thiourea core and other functional groups can significantly affect cytotoxicity and biological activity. biointerfaceresearch.com
SAR analyses have revealed that modifications such as the introduction of electron-withdrawing groups can enhance the biological activity and specificity of these compounds toward cancer cells. biointerfaceresearch.com Similarly, the length of an alkyl chain can modulate antiplatelet activity by increasing lipophilicity and affinity for enzymes like cyclooxygenase (COX). nih.gov
The following table summarizes the impact of different substituents on the activity of various thiourea derivatives, providing a framework for predicting the potential activity of this compound.
| Substituent Type | Effect on Activity | Example Compound Class | Reference |
| Aromatic Rings | Enhanced binding through π-π interactions | N-aryl and N,N'-diaryl thioureas | biointerfaceresearch.com |
| Halogens | Increased inhibitory activity | Dichloro-substituted aryl thioureas | nih.gov |
| Alkyl Chains | Modulated lipophilicity and membrane permeability | Alkyl chain-linked thioureas | nih.govrsc.org |
| Piperazine Moiety | Enhanced potency and selectivity | Piperazine thioureas | mdpi.comresearchgate.net |
| Electron-withdrawing groups | Enhanced biological activity and specificity | Thioureas with trifluoromethyl groups | biointerfaceresearch.com |
In Vitro Enzyme Inhibition Mechanisms
Thiourea derivatives are known to inhibit a variety of enzymes through different mechanisms. Their ability to act as enzyme inhibitors is often attributed to the thiocarbonyl sulfur, which can coordinate with metal ions in the enzyme's active site, and the N-H groups, which can form hydrogen bonds with amino acid residues. acs.orgnih.gov
Binding Site Analysis and Interaction Modes via Molecular Docking
Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govsingidunum.ac.rsresearchgate.net These studies have been instrumental in elucidating the binding modes of thiourea derivatives.
For many enzymes, the thiourea moiety penetrates the active site. nih.gov Docking simulations have shown that the sulfur atom of the thiourea group often interacts with key metal ions, such as the nickel ions in the active site of urease. acs.org Furthermore, the amino groups of the thiourea can form hydrogen bonds with surrounding amino acid residues, stabilizing the ligand-protein complex. singidunum.ac.rsnih.gov
In the case of this compound, it is hypothesized that the cyclohexyl ring would likely engage in hydrophobic interactions within the enzyme's binding pocket, while the amino and methyl groups could further influence its orientation and binding affinity. The specific interactions would, of course, depend on the topology of the target enzyme's active site.
Specific Enzyme Targets (e.g., Urease, Esterases, Carbonic Anhydrase)
Thiourea derivatives have been shown to be effective inhibitors of several classes of enzymes.
Urease: Many thiourea derivatives are potent inhibitors of urease, an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in various pathological conditions. rsc.orgnih.govnih.govnih.govcore.ac.uk The inhibitory mechanism often involves the coordination of the thiourea sulfur atom to the nickel ions in the urease active site. acs.org
Carbonic Anhydrase (CA): Certain thiourea derivatives act as inhibitors of carbonic anhydrase isozymes. nih.govtandfonline.comacs.orgnih.govsigmaaldrich.com These enzymes are involved in crucial physiological processes, and their inhibition has therapeutic potential. The inhibition mechanism typically involves the binding of the thiourea derivative to the zinc ion in the CA active site.
Esterases (e.g., Cholinesterases): Some thiourea derivatives have demonstrated inhibitory activity against cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the management of Alzheimer's disease. nih.govmdpi.com
The following table provides examples of the inhibitory activity of various thiourea derivatives against specific enzymes.
| Enzyme Target | Thiourea Derivative Class | Observed IC50/Ki Values | Reference |
| Urease | N-monosubstituted thioureas | IC50 values in the low micromolar range (e.g., 0.16 µM) | nih.gov |
| Urease | Alkyl chain-linked thioureas | IC50 values ranging from 10.65 to 60.11 µM | rsc.org |
| Carbonic Anhydrase I | Chiral thiourea derivatives | Ki values in the range of 3.4–73.6 µM | tandfonline.com |
| Carbonic Anhydrase II | Chiral thiourea derivatives | Ki values in the range of 8.7–144.2 µM | tandfonline.com |
| Acetylcholinesterase (AChE) | Unsymmetrical thiourea derivatives | IC50 value of 50 µg/mL for 1-(3-chlorophenyl)-3-cyclohexylthiourea | nih.govmdpi.com |
| Butyrylcholinesterase (BChE) | Unsymmetrical thiourea derivatives | IC50 value of 60 µg/mL for 1-(3-chlorophenyl)-3-cyclohexylthiourea | nih.govmdpi.com |
Ligand-Receptor Binding Affinity Studies (Focus on molecular recognition and design principles)
The binding affinity of a ligand to its receptor is a measure of the strength of their interaction. For thiourea derivatives, this affinity is governed by a combination of factors, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov The design of potent and selective inhibitors relies on optimizing these interactions.
The principles of molecular recognition dictate that the shape and electronic properties of the ligand must be complementary to those of the receptor's binding site. acs.orgresearchgate.netrsc.org The cyclohexyl group of this compound, for example, provides a specific three-dimensional structure that can be recognized by a suitably shaped hydrophobic pocket in a target protein. The flexible nature of the thiourea backbone allows the molecule to adopt different conformations to fit into various binding sites. mdpi.com
Molecular Recognition and Hydrogen Bonding Networks in Protein/Target Interactions
Hydrogen bonding is a critical component of molecular recognition and plays a central role in the interaction of thiourea derivatives with their biological targets. acs.orgresearchgate.netnih.govnih.gov The thiourea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom), enabling the formation of extensive hydrogen-bonding networks with amino acid residues in the protein's active site. nih.gov
These hydrogen bonds are crucial for stabilizing the ligand-receptor complex and contribute significantly to the binding affinity. nih.gov The specific pattern of hydrogen bonds can also determine the selectivity of the inhibitor for a particular enzyme. For instance, the ability of a thiourea derivative to form hydrogen bonds with specific residues in the active site of one enzyme but not another can lead to selective inhibition. The presence of the additional amino group in this compound provides another potential site for hydrogen bonding, which could further enhance its binding affinity and specificity.
Emerging Applications and Future Research Directions of 3 Amino 1 Cyclohexyl 1 Methylthiourea
Role in Organocatalysis
Thiourea (B124793) derivatives have carved out a significant niche in the field of organocatalysis, primarily by functioning as hydrogen-bond (H-bond) donors. acs.org This ability allows them to activate electrophilic substrates, facilitating a wide range of chemical transformations. The two N-H protons of the thiourea core can form a bidentate hydrogen-bonding interaction with Lewis basic functional groups (e.g., carbonyls, nitro groups, imines), enhancing the substrate's reactivity towards nucleophilic attack. This mechanism is central to many enantioselective reactions.
Future research on 3-amino-1-cyclohexyl-1-methylthiourea could focus on its application as a catalyst in reactions such as:
Michael Additions: Activating α,β-unsaturated carbonyl compounds for the addition of nucleophiles.
Henry (Nitroaldol) Reactions: Facilitating the reaction between aldehydes or ketones and nitroalkanes.
Friedel-Crafts Alkylations: Activating carbonyls for reaction with electron-rich aromatic systems.
Asymmetric Dearomatization: Catalyzing the enantioselective dearomatization of diazaheterocycles through anion-binding catalysis. acs.org
The presence of the cyclohexyl group may influence solubility and steric interactions in the transition state, potentially offering unique selectivity profiles compared to other thiourea catalysts. acs.org Mechanistic studies suggest that the formation of highly ordered supramolecular complexes between the thiourea catalyst, an anion, and the substrate is key to achieving high enantioselectivity. acs.org
Table 1: Potential Organocatalytic Applications
| Reaction Type | Role of Thiourea Catalyst | Potential Substrates for this compound |
|---|---|---|
| Michael Addition | H-bond activation of electrophile | α,β-Unsaturated ketones, esters |
| Henry Reaction | H-bond activation of carbonyl | Aldehydes, nitroalkanes |
| Friedel-Crafts | H-bond activation of carbonyl | Indoles, pyrroles |
Development of Chemosensors and Analytical Reagents for Metal Ions or Anions
The thiourea scaffold is highly effective for the molecular recognition of both cations and anions, making it a valuable component in the design of chemosensors and other analytical reagents. nih.govblucher.com.brsigmaaldrich.com The sulfur atom acts as a soft Lewis base, enabling coordination with soft metal ions like mercury (Hg²⁺), copper (Cu²⁺), and palladium (Pd²⁺). mdpi.com Simultaneously, the N-H protons can act as hydrogen-bond donors to recognize and bind various anions, such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). mdpi.com
The binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorometric sensor). nih.govblucher.com.br For this compound, future work could involve:
Synthesis of Fluorescent Derivatives: Attaching a fluorophore to the molecule. Binding of a target ion would modulate the electronic properties of the thiourea group, causing a detectable change in the fluorescence emission.
Metal Ion Detection: Investigating its ability to selectively bind to and signal the presence of heavy metal ions in aqueous solutions. nih.govmdpi.com Thiourea derivatives have shown promise as fluorescent detectors for toxic metals like mercury. nih.gov
Anion Recognition: Studying its affinity for various anions in organic solvents. The strength and selectivity of the interaction can be tuned by the substituents on the thiourea nitrogen atoms.
The development of such sensors is critical for applications in environmental monitoring, industrial process control, and biological analysis.
Utilization as Precursors for Heterocyclic Compound Synthesis
Thioureas are exceptionally versatile building blocks for the synthesis of a wide array of heterocyclic compounds. nih.gov The thiourea moiety contains a reactive N-C-N-S framework that can participate in various cyclization and multicomponent reactions to form rings like thiazoles, pyrimidines, and thiazepines. acs.orgrdd.edu.iq
Research into the synthetic utility of this compound could explore its use as a precursor in reactions such as:
Hantzsch Thiazole Synthesis: Reacting with α-haloketones to produce aminothiazole derivatives.
Biginelli-type Reactions: Participating in one-pot, three-component reactions with an aldehyde and a β-ketoester to form dihydropyrimidinones.
Domino Reactions: Engaging in tandem sequences, such as a (2 + 3) cycloaddition followed by self-oxidation, to construct complex skeletons like bisthiazole-5-yl disulfides. acs.orgacs.org
Synthesis of Thiazepines: Reacting with bifunctional electrophiles like 1,4-dibromobutane (B41627) to form seven-membered heterocyclic rings. rdd.edu.iq
The specific substitution pattern of this compound, with its distinct amino, cyclohexyl, and methyl groups, offers the potential to create novel heterocyclic structures with unique substitution patterns that may not be accessible from simpler thiourea precursors. open.ac.ukresearchgate.net
Potential in Materials Science and Polymer Chemistry
Thiourea derivatives are finding increasing use in materials science and polymer chemistry due to their unique properties. The thiourea group can be incorporated into polymer chains or used as a functional additive to impart specific characteristics to materials. biointerfaceresearch.com
Future research avenues for this compound in this area include:
Polymer Synthesis: The amino group provides a handle for polymerization reactions. It could be used as a monomer to be incorporated into polyamides, polyimides, or polyurethanes. The resulting polymers would feature pendant thiourea groups along the backbone, which could be used for metal ion chelation, catalysis, or creating specific surface properties.
Surface Modification: Grafting the molecule onto the surface of materials (e.g., silica, metal oxides) to alter their properties. For example, a thiourea-modified surface could be used for the selective adsorption of heavy metals from water.
Corrosion Inhibitors: Thiourea derivatives have been investigated as corrosion inhibitors for metals like mild steel in acidic media, where they adsorb onto the metal surface and form a protective layer. mdpi.com
Development of Novel Materials: Its use could be explored in creating materials for electronics or as components in organic light-emitting diodes (OLEDs). nih.gov
The bulky cyclohexyl group could influence the morphology and packing of polymers, potentially leading to materials with interesting thermal or mechanical properties.
Exploration of Unconventional Reactivity and Novel Transformations
Beyond its classical roles, the thiourea moiety can participate in less common but highly useful chemical transformations. nih.gov Exploring the unconventional reactivity of this compound could unlock new synthetic methodologies.
Potential areas for investigation include:
Desulfurization Reactions: Thioureas can be converted to their corresponding ureas or carbodiimides. For instance, copper-mediated desulfurization can transform a thiourea intermediate into a reactive carbodiimide (B86325) in situ, which can then be used in amide bond formation. rsc.org This provides an alternative to traditional coupling agents.
Radical Reactions: Investigating the behavior of the molecule under radical-generating conditions to see if novel C-C or C-N bond-forming reactions can be achieved.
Photocatalysis: While initial attempts to use isothiocyanates (precursors to thioureas) as coupling agents in photocatalytic amidation were unsuccessful, this does not preclude the thiourea derivative itself from participating in other photocatalytic cycles. rsc.org The interaction of the thiourea with excited-state catalysts could lead to new reaction pathways.
Domino Cycloadditions: Exploring its reactivity with highly reactive intermediates like sulfines, which can lead to complex heterocyclic disulfide structures through a tandem cycloaddition/self-oxidation process. acs.orgacs.org
Studying the molecule's reactivity with a range of energetic reagents and conditions, including electrochemical and photochemical methods, could reveal novel and synthetically valuable transformations. nih.govnih.gov
Advanced Spectroscopic Probes and Imaging Agents
Thiourea derivatives can serve as key components in the design of advanced molecular probes for biological imaging. nih.gov By conjugating the thiourea unit to a luminescent molecule (a fluorophore) or a metal complex, probes can be created that report on their local environment.
Future research could focus on developing this compound into:
Fluorescent Probes: The thiourea part can act as the recognition site for a specific analyte (e.g., a metal ion or anion), while an attached fluorophore acts as the signaling unit. Binding of the analyte would trigger a change in the fluorescence, a mechanism known as photoinduced electron transfer (PET) sensing. mdpi.com
Luminescent Metal Complexes: Thioureas can act as ligands in coordination complexes with luminescent metals like iridium or ruthenium. nih.gov These complexes can be used for cellular imaging, as their luminescence can be sensitive to the cellular environment and can help visualize cellular structures or resistance mechanisms in cancer cells. nih.gov
Targeted Imaging Agents: The amino group could be used to attach a biomolecule that targets a specific protein or cell type, allowing the probe to accumulate in a region of interest for targeted imaging. Phthalocyanine-thiourea conjugates, for example, have been explored for photodynamic therapy and imaging. mdpi.com
The design of such probes requires a careful balance of recognition properties, photophysical characteristics, and biological compatibility.
Integration of Machine Learning and Artificial Intelligence for Predictive Design of Thiourea Derivatives
The process of discovering new molecules with desired properties can be significantly accelerated by integrating machine learning (ML) and artificial intelligence (AI). accscience.comnih.gov Instead of relying solely on trial-and-error synthesis and testing, computational models can predict the properties of virtual compounds, guiding researchers toward the most promising candidates. nih.gov
For this compound and its derivatives, AI and ML could be applied to:
Quantitative Structure-Activity Relationship (QSAR) Modeling: If an initial set of derivatives is synthesized and tested for a particular biological activity (e.g., enzyme inhibition), a QSAR model can be built. nih.gov This model learns the relationship between the chemical structures and their activity, and can then predict the activity of new, unsynthesized derivatives. nih.gov
Generative AI for De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as binding to a protein target or having favorable drug-like characteristics. accscience.comeurekalert.org A model could be trained on known thiourea structures and then used to generate novel derivatives of this compound with predicted high affinity for a cancer target, for example. youtube.com
Predicting Physicochemical and ADMET Properties: AI models can predict properties like solubility, toxicity, and metabolism (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) before a compound is ever made. nih.govnih.gov This allows chemists to prioritize the synthesis of molecules that are more likely to become successful drugs.
This in silico approach saves considerable time and resources by focusing experimental efforts on the most promising compounds identified through computational screening and design. accscience.comnih.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Mercury (Hg²⁺) |
| Copper (Cu²⁺) |
| Palladium (Pd²⁺) |
| Fluoride (F⁻) |
| Acetate (CH₃COO⁻) |
| Dihydrogen phosphate (H₂PO₄⁻) |
| 1,4-dibromobutane |
| Iridium |
| Ruthenium |
Q & A
Q. What are the optimal synthetic routes for 3-amino-1-cyclohexyl-1-methylthiourea, and how can purity be validated?
Methodological Answer:
- Synthesis : React cyclohexyl isothiocyanate with methylamine derivatives (e.g., 3-aminopropane) in ethanol or dichloromethane under reflux (60–80°C, 12–24 hours). Use stoichiometric control (1:1 molar ratio) to minimize byproducts .
- Purification : Recrystallize in ethanol or acetonitrile. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm via melting point analysis (expected range: 150–160°C) .
- Validation : Use H/C NMR to confirm the thiourea backbone (NH signals at δ 8.5–9.5 ppm; C=S at ~180 ppm) and FT-IR for S-H stretching (2500–2600 cm) .
Q. What spectroscopic and chromatographic methods are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Assign cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and methylamine groups (δ 2.3–3.0 ppm). Use DEPT-135 to distinguish CH from CH groups .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks (expected m/z ~188–200). High-resolution MS (HRMS) confirms molecular formula (e.g., CHNS) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and retention time consistency .
Q. What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Enzyme Inhibition : Screen for acetylcholinesterase (AChE) inhibition via Ellman’s assay (IC determination). Compare activity to donepezil as a positive control .
- Antimicrobial Studies : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values). Include thiourea derivatives with varied substituents for structure-activity relationship (SAR) analysis .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be analyzed experimentally?
Methodological Answer:
- Oxidation Pathways : Treat with HO in acetic acid (1:2 ratio, 50°C) to form sulfoxides. Monitor via TLC and isolate products using column chromatography (silica gel, ethyl acetate/hexane). Confirm sulfoxide formation via H NMR (deshielded S=O protons) .
- Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates with electrophiles (e.g., alkyl halides). Derive rate constants (k) and propose intermediates via DFT calculations .
Q. How should contradictions in enzyme inhibition data be resolved?
Methodological Answer:
- Statistical Validation : Apply ANOVA to compare IC values across replicates. Use Tukey’s post-hoc test for pairwise comparisons.
- Control Experiments : Test compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C). Rule out aggregation artifacts via dynamic light scattering (DLS) .
- Computational Docking : Perform molecular docking (AutoDock Vina) to verify binding modes in AChE’s catalytic site. Compare predicted binding energies with experimental IC trends .
Q. What computational approaches predict interactions between this thiourea and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., AChE) in GROMACS. Analyze hydrogen bonding (thiourea NH to Ser203) and hydrophobic interactions (cyclohexyl with Trp86) over 100-ns trajectories .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction predictions .
Q. How to design toxicity studies for this compound in cell-based assays?
Methodological Answer:
Q. What comparative analyses distinguish this thiourea from structurally similar derivatives?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare thermal stability (decomposition onset >200°C for cyclohexyl vs. phenyl derivatives).
- SAR Studies : Synthesize analogs with varied substituents (e.g., methyl vs. allyl groups). Correlate logP values (HPLC-derived) with antimicrobial activity to identify hydrophobicity-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
